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molecular formula C11H22FO5P B8412532 Ethyl 2-(diethoxyphosphoryl)-5-fluoropentanoate

Ethyl 2-(diethoxyphosphoryl)-5-fluoropentanoate

Cat. No. B8412532
M. Wt: 284.26 g/mol
InChI Key: ASINXCHHENUSKY-UHFFFAOYSA-N
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Patent
US09017645B2

Procedure details

Sodium hydride (2.72 g, 60% on mineral oil, 68.0 mmol) was washed several times with hexanes under an nitrogen atmosphere and was then suspended in dry THF (60 mL). Ethyl (diethoxyphosphoryl)acetate (13.3 g, 59.1 mmol) was added dropwise within 20 min at r.t. as a solution in dry THF (20 mL). After stirring for 2 h at r.t. 1-bromo-3-fluoropropane (10.0 g, 70.9 mmol) was added and the mixture was heated to reflux for 14 h. The mixture was then cooled to r.t. and the reaction was quenched by addition of sat. aq. ammonium chloride solution (50 mL). The mixture was extracted with ethyl acetate (3×50 mL) and the combined organic layers were washed with brine and dried over sodium sulphate. After evaporation of the solvent under reduced pressure the crude product was purified by column chromatography (silica, hexanes/ethyl acetate gradient).
Quantity
2.72 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][P:6]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])([O:8][CH2:9][CH3:10])=[O:7])[CH3:4].Br[CH2:18][CH2:19][CH2:20][F:21]>C1COCC1>[CH2:9]([O:8][P:6]([CH:11]([CH2:18][CH2:19][CH2:20][F:21])[C:12]([O:14][CH2:15][CH3:16])=[O:13])([O:5][CH2:3][CH3:4])=[O:7])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCF
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to r.t.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of sat. aq. ammonium chloride solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure the crude product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica, hexanes/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OP(=O)(OCC)C(C(=O)OCC)CCCF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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